molecular formula C22H22N2O4S B2470315 3-(1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione CAS No. 2309804-63-3

3-(1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B2470315
CAS No.: 2309804-63-3
M. Wt: 410.49
InChI Key: AUIGNDXLRYVJGX-UHFFFAOYSA-N
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Description

3-(1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure combining a biphenyl system, a piperidine ring, and a thiazolidine-2,4-dione moiety, a scaffold well-known in pharmacology. The thiazolidinedione group is frequently investigated for its potential role in modulating various enzymatic and receptor activities. Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex target molecules. It also serves as a crucial reference standard or pharmacophore in structure-activity relationship (SAR) studies, particularly in the development of novel therapeutic agents. The compound is provided as a high-purity material to ensure consistent and reliable experimental results. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct their own safety assessments and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

3-[1-[4-(3-methoxyphenyl)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-28-19-4-2-3-17(13-19)15-5-7-16(8-6-15)21(26)23-11-9-18(10-12-23)24-20(25)14-29-22(24)27/h2-8,13,18H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIGNDXLRYVJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural and functional differences between the target compound and its analogs:

Substituent Effects on Biphenyl Rings

  • 3'-Nitro Analog (CAS 227088-94-0)
    • Structure : 3-[1-({3'-nitro-[1,1'-biphenyl]-4-yl}oxy)-4-(pyridin-4-yl)butan-2-yl]-1,3-thiazolidine-2,4-dione2.
    • Key Differences :
  • Replaces methoxy with a nitro group (electron-withdrawing), reducing solubility but increasing reactivity.
  • Additional pyridinyl and oxymethyl groups alter steric and electronic profiles.

    • Molecular Weight : 463.51 g/mol, heavier than the target compound due to nitro and pyridinyl groups.
  • 4'-Chloro Analog

    • Structure : 3-[1-({4'-chloro-[1,1'-biphenyl]-3-yl}sulfonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione3.
    • Key Differences :
  • Sulfonyl linker instead of carbonyl may reduce hydrogen-bonding capacity.

Heterocyclic Core Modifications

  • Azetidine vs. Piperidine The 4'-chloro analog () replaces piperidine with azetidine, a smaller four-membered ring.
  • Piperidin-4-ol Derivatives
    • describes a compound with a hydroxylated piperidine ring, which could improve aqueous solubility compared to the target compound’s unmodified piperidine.

Table 1: Structural and Functional Comparison

Compound Biphenyl Substituent Linker Group Heterocyclic Core Molecular Weight (g/mol) Hypothesized Activity
Target Compound 3'-Methoxy Carbonyl Piperidine ~455 (estimated) PPARγ modulation, kinase inhibition
3'-Nitro Analog (CAS 227088-94-0) 3'-Nitro Oxymethyl Piperidine 463.51 Reactive intermediate, potential kinase target
4'-Chloro Analog 4'-Chloro Sulfonyl Azetidine ~480 (estimated) Antibacterial, altered solubility
Pyridin-2(1H)-one Derivatives 4-Hydroxy-3-methoxy Ethoxycarbonyl Pyridine ~350–400 Antioxidant, antibacterial

Biological Activity

3-(1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound integrates a thiazolidine-2,4-dione core, a piperidine moiety, and a biphenyl carbonyl substituent, suggesting potential biological activities that warrant further exploration.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O4SC_{22}H_{22}N_{2}O_{4}S with a molecular weight of 410.49 g/mol. Its structure can be broken down into key components:

  • Thiazolidine-2,4-dione Core : Known for its association with antidiabetic properties.
  • Piperidine Ring : Contributes to the compound's pharmacological profile.
  • Biphenyl Carbonyl Group : May enhance interaction with biological targets.

The specific biological targets of this compound remain largely undefined in current literature. However, compounds with similar structures often exhibit significant pharmacological activities. The thiazolidine core is particularly noted for its insulin-sensitizing effects in metabolic disorders.

Biological Activity

Research indicates that compounds related to thiazolidinediones are primarily investigated for their roles in:

  • Antidiabetic Effects : The thiazolidinedione framework is commonly associated with insulin sensitization mechanisms.
  • Cancer Therapeutics : Similar biphenyl-containing compounds have been explored for their roles in inhibiting cancer pathways.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
SonidegibContains biphenyl structureHedgehog pathway inhibitor
AdapaleneBiphenyl-containing retinoidModulates skin cell growth
PioglitazoneThiazolidinedione coreInsulin sensitizer
RosiglitazoneSimilar thiazolidinedioneInsulin sensitizer

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Formation of the Biphenyl Moiety : Achieved through Suzuki-Miyaura coupling.
  • Introduction of the Piperidine Ring : Via nucleophilic substitution reactions.
  • Cyclization to Form Thiazolidine Core : Involves reacting a thioamide with a carbonyl compound under acidic or basic conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione, and what critical reaction conditions must be controlled?

  • Methodology : Multi-step synthesis typically involves coupling the biphenyl moiety to the piperidine ring via a nucleophilic acyl substitution, followed by cyclization to form the thiazolidinedione core. Key steps include:

  • Use of coupling agents like EDCI/HOBt for amide bond formation between the biphenyl carbonyl and piperidine .
  • Cyclization under acidic conditions (e.g., HCl/EtOH) to form the thiazolidinedione ring .
  • Critical parameters: Temperature (60–80°C for cyclization), anhydrous solvents (e.g., DMF or THF), and inert atmosphere to prevent oxidation .

Q. How can structural characterization of this compound be validated, and what analytical techniques are essential?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the piperidine and thiazolidinedione rings. Aromatic protons (δ 6.8–7.5 ppm) and thiazolidinedione carbonyls (δ 170–175 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+^+ at m/z 463.15) .
  • X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Methodology :

  • Solubility : Test in DMSO (high solubility for biological assays), methanol, and aqueous buffers (pH 1–12). Low aqueous solubility is common due to the biphenyl and thiazolidinedione groups .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways include hydrolysis of the thiazolidinedione ring under alkaline conditions .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodology :

  • Enzyme Inhibition Assays : Target enzymes like PPARγ or aldose reductase, given structural similarity to thiazolidinedione drugs (e.g., rosiglitazone) .
  • Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can reaction yields be optimized for the key cyclization step in synthesis?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or Brønsted acids (p-TsOH) to enhance cyclization efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DCE) to balance reaction rate and byproduct formation .
  • DoE (Design of Experiments) : Use factorial design to assess interactions between temperature, catalyst loading, and solvent ratio .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in piperidine) causing splitting anomalies .
  • 2D NMR (COSY, NOESY) : Elucidate coupling networks and confirm biphenyl substituent orientation .
  • Computational Modeling : Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What strategies can elucidate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Target Deconvolution : Use affinity chromatography or thermal shift assays to identify binding proteins .
  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
  • Molecular Docking : Simulate interactions with PPARγ or other targets using AutoDock Vina .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME or admetSAR to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • Metabolite Identification : In silico fragmentation (e.g., Mass Frontier) to predict Phase I/II metabolites .

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